What is 4-(4-Piperidyl)-1-butanol Hydrochloride
What is 4-(4-Piperidyl)-1-butanol Hydrochloride
An In-depth Technical Guide to 4-(4-Piperidyl)-1-butanol Hydrochloride for Advanced Research
This guide provides a comprehensive technical overview of 4-(4-Piperidyl)-1-butanol Hydrochloride, a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's synthesis, characterization, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.
Introduction: A Multifaceted Building Block
4-(4-Piperidyl)-1-butanol hydrochloride is a chemical compound featuring a piperidine ring connected to a butanol chain.[1] Its hydrochloride salt form is favored in laboratory and pharmaceutical settings as it enhances both stability and solubility, simplifying handling and formulation processes.[1] The molecule's structure is of significant interest in medicinal chemistry for several reasons. The piperidine moiety is a common scaffold in drugs targeting the central nervous system (CNS) due to its ability to interact with various neurotransmitter systems.[1] Simultaneously, the butanol chain can be modified to fine-tune properties like lipophilicity and bioavailability.[1] More recently, this compound has gained attention as a valuable linker component in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it can be used to connect a target-binding ligand to an E3 ligase-recruiting moiety.[2]
Physicochemical and Structural Characteristics
A clear understanding of a compound's physical and chemical properties is foundational to its application in research and development. 4-(4-Piperidyl)-1-butanol Hydrochloride is typically a white to off-white crystalline solid, soluble in water and other organic solvents.[1]
| Property | Value | Source(s) |
| CAS Number | 199475-41-7 | [1][3][4] |
| Molecular Formula | C₉H₂₀ClNO | [1][3] |
| Molecular Weight | 193.71 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| IUPAC Name | 4-(piperidin-4-yl)butan-1-ol hydrochloride | [5] |
| Common Synonyms | 4-Piperidinebutanol hydrochloride, Tirofiban Impurity 28 HCl | [1] |
Synthesis and Purification: A Practical Workflow
The synthesis of 4-(4-Piperidyl)-1-butanol Hydrochloride can be approached through various routes. A common and logical strategy involves the reduction of a corresponding piperidone precursor, a method frequently employed for creating N-substituted-4-piperidinol derivatives.[6] The following section outlines a representative synthetic pathway, emphasizing the rationale behind each step.
Proposed Synthesis Pathway
A robust synthesis begins with commercially available, and often protected, piperidine derivatives to ensure selective reactions. A plausible route starts from 4-(1-Boc-4-piperidyl)-1-butanol, followed by deprotection and salt formation.
Caption: Proposed synthesis workflow for 4-(4-Piperidyl)-1-butanol Hydrochloride.
Detailed Experimental Protocol: Synthesis
This protocol describes the deprotection of N-Boc-4-(4-piperidyl)-1-butanol to yield the target hydrochloride salt. This method is adapted from standard procedures for Boc deprotection.[7]
Materials:
-
tert-Butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate (4-(1-Boc-4-piperidyl)-1-butanol)[8]
-
4 M HCl in 1,4-Dioxane
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
Dissolution: Dissolve tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acidification: While stirring vigorously, add 4 M HCl in 1,4-dioxane (10-20 eq) dropwise to the cooled solution. Causality Note: The large excess of acid ensures the complete and rapid cleavage of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove DCM and excess HCl.
-
Precipitation & Washing: Add anhydrous diethyl ether to the resulting residue. This will cause the hydrochloride salt to precipitate. Causality Note: The product is insoluble in non-polar solvents like diethyl ether, allowing for its isolation from any non-polar byproducts.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with additional portions of cold, anhydrous diethyl ether to remove any remaining impurities.
-
Drying: Dry the final product, 4-(4-Piperidyl)-1-butanol Hydrochloride, under high vacuum to yield a white or off-white solid.
Comprehensive Analytical Characterization
Rigorous analytical testing is critical to verify the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.
Caption: Standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound.[9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the butanol chain and the piperidine ring. Key expected signals include a triplet for the -CH₂OH protons, multiplets for the other methylene groups in the chain, and multiplets for the piperidine ring protons. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the nine distinct carbon atoms in the molecule.[10] Expected signals would include a peak for the hydroxyl-bearing carbon around 60-65 ppm and several other peaks in the aliphatic region for the remaining carbons of the butanol chain and piperidine ring.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. For 4-(4-Piperidyl)-1-butanol, the analysis would be performed on the free base. A prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 158.15 would be expected, confirming the molecular formula C₉H₁₉NO.[11][12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[13]
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: A moderate absorption band for the secondary amine hydrochloride salt will appear in the 2400-3200 cm⁻¹ region.
-
C-H Stretch: Strong absorption bands from the aliphatic C-H bonds will be present in the 2850-3000 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the final compound.[14][15]
Protocol: Purity Analysis by RP-HPLC
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). Causality Note: The acidic modifier improves peak shape for the basic amine compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase starting condition (e.g., 95:5 Solvent A:B).
-
Analysis: Inject the sample and run the gradient. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Applications in Modern Drug Discovery
The unique structure of 4-(4-Piperidyl)-1-butanol Hydrochloride makes it a valuable tool for medicinal chemists.
Scaffold for CNS Drug Candidates
The piperidine ring is a privileged scaffold in CNS drug design, present in numerous approved drugs. Its saturated, basic nature allows it to engage in hydrogen bonding and ionic interactions with biological targets. This compound serves as an excellent starting point for creating libraries of novel molecules for screening against CNS targets like G-protein coupled receptors (GPCRs) or ion channels.
Linker for PROTAC Development
PROTACs are bifunctional molecules that induce protein degradation. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The nature of the linker is critical for the efficacy of the PROTAC. 4-(4-Piperidyl)-1-butanol is an example of an alkyl/ether-type linker precursor.[2] The butanol end can be functionalized to connect to one ligand, while the piperidine nitrogen provides a reactive handle for attachment to the other part of the molecule.
Caption: Role of the compound as a linker in PROTAC architecture.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related piperidine derivatives provides essential guidance.[16][17] The primary hazards are associated with irritation and corrosivity.[3][17]
| Precautionary Measure | Guideline | Source(s) |
| Personal Protective Equipment | Wear chemical-resistant gloves, safety goggles, and a lab coat. | [17] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. | [17][18] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound may be hygroscopic. | [17] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [17] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists. | [17] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [17] |
Conclusion
4-(4-Piperidyl)-1-butanol Hydrochloride is more than a simple chemical; it is a versatile and valuable building block for advanced scientific research. Its well-defined structure, combining a pharmacologically relevant piperidine core with a modifiable butanol chain, makes it an attractive starting point for the synthesis of novel CNS agents and a key component in the design of sophisticated therapeutic modalities like PROTACs. Adherence to rigorous synthesis, purification, and characterization protocols is paramount to ensuring its effective and safe use in the laboratory. As drug discovery evolves, the strategic application of such well-characterized intermediates will continue to be a cornerstone of innovation.
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